Biotinyl-6-aminoquinoline

Catalog No.
S584201
CAS No.
91853-89-3
M.F
C19H22N4O2S
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotinyl-6-aminoquinoline

CAS Number

91853-89-3

Product Name

Biotinyl-6-aminoquinoline

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C19H22N4O2S/c24-17(21-13-7-8-14-12(10-13)4-3-9-20-14)6-2-1-5-16-18-15(11-26-16)22-19(25)23-18/h3-4,7-10,15-16,18H,1-2,5-6,11H2,(H,21,24)(H2,22,23,25)/t15-,16-,18-/m0/s1

InChI Key

LQDCDPSBDPBXMX-BQFCYCMXSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2

Synonyms

B-6-AQ, biotinyl-6-aminoquinoline

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)N=CC=C4)NC(=O)N2

Enzyme Inhibition

Biotinyl-6-aminoquinoline was designed as a substrate for the enzyme quinolinate synthase, which plays a crucial role in the synthesis of nicotinic acid. This property allows researchers to study the inhibition of quinolinate synthase, potentially leading to the development of novel drugs that target this pathway in various disease states.

Cancer Research

Studies have shown that Biotinyl-6-aminoquinoline exhibits anti-proliferative effects on various cancer cell lines in laboratory settings. While the exact mechanisms are still under investigation, this finding suggests potential applications of Biotinyl-6-aminoquinoline in cancer research, particularly in the development of new anti-cancer therapies.

Biomarker Discovery

Research has explored the use of Biotinyl-6-aminoquinoline in the identification of potential biomarkers for bladder cancer. The study involved analyzing urinary samples from both bladder cancer patients and healthy individuals using Biotinyl-6-aminoquinoline. While further validation is necessary, this approach holds promise for the development of novel diagnostic tools for bladder cancer.

Biotinyl-6-aminoquinoline is a synthetic compound characterized by the molecular formula C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S and a molecular weight of approximately 370.47 g/mol. This compound is notable for its biotinyl group, which enhances its solubility and biological activity, making it a valuable tool in biochemical research and diagnostics. Biotinyl-6-aminoquinoline is also recognized for its potential applications in cancer research due to its ability to inhibit the growth of cancer cells in laboratory settings .

  • Inhibition of quinolinate synthase: As mentioned earlier, BAQ was designed to be a substrate for quinolinate synthase. If it successfully competes with the natural substrate, it could disrupt the production of nicotinic acid, potentially hindering cancer cell growth as they rely heavily on energy production [].
  • Targeted drug delivery: The biotin moiety could facilitate the delivery of the 6-aminoquinoline group to specific cells expressing avidin on their surface, potentially increasing its effectiveness against cancer cells while reducing side effects on healthy cells.
Typical of aminoquinolines. One significant reaction involves its use as a fluorogenic substrate in assays for biotinidase activity, where it releases aminoquinoline upon cleavage. This reaction can be monitored fluorimetrically, allowing for sensitive detection of biotinidase activity in biological samples .

Additionally, the compound may participate in nucleophilic substitution reactions due to the presence of the amino group, which can be modified or replaced under specific conditions.

The biological activity of biotinyl-6-aminoquinoline has been primarily studied in the context of its role as a substrate for biotinidase, an enzyme crucial for biotin metabolism. It has been shown to effectively inhibit the growth of certain cancer cell lines in vitro, suggesting potential anticancer properties . Furthermore, its ability to serve as a fluorescent probe allows researchers to investigate various biochemical pathways involving biotin and its derivatives.

Biotinyl-6-aminoquinoline can be synthesized through several methods, typically involving the coupling of biotin with 6-aminoquinoline derivatives. One common approach includes:

  • Preparation of 6-Aminoquinoline Derivative: Starting from commercially available 6-aminoquinoline, various protective groups may be added to facilitate further reactions.
  • Coupling Reaction: The protected 6-aminoquinoline is then reacted with biotin in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
  • Deprotection: Any protective groups are removed to yield biotinyl-6-aminoquinoline.

This synthetic route allows for high yields and purity, making it suitable for research applications .

Biotinyl-6-aminoquinoline has several applications, including:

  • Biochemical Assays: It is widely used as a substrate in assays measuring biotinidase activity due to its fluorescent properties.
  • Cancer Research: Its inhibitory effects on cancer cell growth make it a candidate for further studies in cancer therapeutics.
  • Diagnostics: The compound can be utilized in diagnostic tests related to biotin metabolism disorders.

Studies have indicated that biotinyl-6-aminoquinoline interacts specifically with biotinidase enzymes, facilitating the release of free biotin from protein-bound forms. This interaction is crucial for understanding metabolic pathways involving biotin and may provide insights into disorders related to biotin deficiency .

Moreover, its fluorescent properties allow researchers to visualize these interactions in real-time during biochemical assays.

Several compounds share structural or functional similarities with biotinyl-6-aminoquinoline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BiocytinC₁₁H₁₈N₂O₄SNatural form of biotin linked to lysine
6-AminoquinolineC₉H₈N₂Lacks the biotin moiety; used as a basic scaffold
Biotinyl-p-aminobenzoateC₁₃H₁₈N₂O₃SAnother derivative used for enzyme assays

Uniqueness: Biotinyl-6-aminoquinoline stands out due to its dual functionality—acting both as a substrate for enzymatic assays and possessing potential anticancer properties. Its specific structural modifications enable enhanced solubility and reactivity compared to other similar compounds.

Biotinyl-6-aminoquinoline was first synthesized in the mid-1980s as part of efforts to develop fluorogenic substrates for enzymatic assays. Its creation addressed limitations in earlier methods for measuring biotinidase activity, which relied on colorimetric assays with low specificity. The compound’s design leveraged the fluorescent properties of 6-aminoquinoline, enabling real-time kinetic measurements of enzyme activity without interference from biological matrices.

Key milestones include:

  • 1985: Introduction of biotinyl-6-aminoquinoline as a substrate for biotinidase in fluorimetric assays, demonstrating superior sensitivity compared to biotinyl-4-aminobenzoate.
  • 1993: Optimization of high-performance liquid chromatography (HPLC) methods using this compound, allowing direct analysis of enzyme kinetics in complex samples like human milk and serum.
  • 2006: Characterization of Michaelis-Menten kinetics for rat liver biotinidase, revealing a Km of 15.4 µM and kcat/Km of 8.28 M−1s−1.

Nomenclature and Chemical Classification

Biotinyl-6-aminoquinoline is systematically named 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide. Its structure integrates two pharmacophores:

PropertyDescription
Molecular FormulaC19H22N4O2S
Molecular Weight370.47 g/mol
CAS Registry Number91853-89-3
ClassificationHeterocyclic biotin derivative; fluorogenic enzyme substrate

The molecule consists of:

  • A tetrahydrothiophene ring fused to a ureido group (biotin moiety).
  • A 6-aminoquinoline group linked via a pentanamide spacer.

Relationship to Biotin Chemistry

Biotinyl-6-aminoquinoline is structurally and functionally tied to biotin (vitamin B7), which serves as a cofactor for carboxylases in fatty acid synthesis and gluconeogenesis. Unlike natural biotin derivatives, this synthetic compound is engineered for analytical applications:

FeatureBiotinBiotinyl-6-Aminoquinoline
Primary RoleCofactor in metabolismFluorogenic substrate for biotinidase
SolubilityWater-solubleLimited aqueous solubility
Enzymatic TargetHolocarboxylase synthetaseBiotinidase (EC 3.5.1.12)

The compound’s quinoline moiety enables fluorescence detection (excitation/emission: 350 nm/550 nm), while the biotinyl group ensures specificity for biotinidase-mediated hydrolysis. This hydrolysis releases 6-aminoquinoline, which is quantified to determine enzyme activity.

Biotinyl-6-aminoquinoline is characterized by the molecular formula C19H22N4O2S, representing its complex organic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms [1]. The molecular weight of this compound is precisely 370.47 g/mol, which places it in the medium-sized molecular weight category among organic compounds [2]. This specific molecular composition contributes to its unique chemical properties and applications in various scientific fields [6].

Structural Characteristics

Biotinyl Group Composition

The biotinyl group in biotinyl-6-aminoquinoline consists of a distinctive structural arrangement featuring a ureido ring fused with a tetrahydrothiophene ring system [16]. This component contains a planar ureido nucleus that is joined to a folded tetrahydrothiophene nucleus, creating the characteristic bicyclic structure that defines biotin and its derivatives [24]. The biotinyl portion also includes a valeric acid side chain that extends from the tetrahydrothiophene ring, providing the carboxylic acid functional group necessary for the formation of amide bonds with other molecules [20]. The thiophene sulfur atom within this structure plays a crucial role in the overall stability and reactivity of the biotinyl moiety, participating in various hydrophobic interactions when the compound interacts with biological systems [20].

Aminoquinoline Moiety

The aminoquinoline portion of biotinyl-6-aminoquinoline consists of a quinoline ring system with an amino group specifically positioned at the 6-position [21]. This quinoline structure features a fused benzene and pyridine ring system, creating a planar, aromatic heterocyclic compound with nitrogen at the 1-position in the pyridine ring [17]. The amino group at the 6-position of the quinoline ring serves as a key functional site, providing both a point for chemical conjugation and contributing to the compound's fluorescent properties [21]. The 6-aminoquinoline component exhibits characteristic aromatic properties, including π-electron delocalization across the ring system, which influences its spectroscopic behavior and chemical reactivity [23].

Linking Chemistry

The biotinyl group and the aminoquinoline moiety in biotinyl-6-aminoquinoline are connected through an amide bond, formed between the carboxyl group of the valeric acid side chain of biotin and the amino group at the 6-position of the aminoquinoline structure [18]. This amide linkage (–CO–NH–) creates a stable covalent bond that maintains the integrity of the molecule under various conditions [19]. The formation of this amide bond typically involves the nucleophilic attack of the amino group on the activated carboxyl carbon, resulting in the elimination of water and the establishment of the carbon-nitrogen bond that joins the two major structural components [18]. This linking chemistry is significant as it creates a molecule that combines the biological recognition properties of biotin with the fluorescent capabilities of aminoquinoline, making biotinyl-6-aminoquinoline valuable for various analytical applications [19].

Physical Properties

Melting and Boiling Points

Biotinyl-6-aminoquinoline exhibits a melting point range of 211-215°C, indicating the temperature at which the solid compound transitions to its liquid state [5]. This relatively high melting point suggests significant intermolecular forces, likely including hydrogen bonding between the amide groups and π-stacking interactions between the aromatic rings [7]. The boiling point of biotinyl-6-aminoquinoline is reported to be approximately 741.6°C at standard atmospheric pressure (760 mmHg), which is notably high and characteristic of compounds with substantial molecular weight and strong intermolecular attractions [2]. These thermal properties provide important information about the compound's physical stability and behavior under various temperature conditions [5].

Solubility Characteristics

Biotinyl-6-aminoquinoline demonstrates variable solubility across different solvents, which is a critical parameter for its application in various experimental settings [19]. The compound exhibits low solubility in water, which is consistent with its relatively hydrophobic structure containing aromatic rings and aliphatic chains [21]. In contrast, biotinyl-6-aminoquinoline is readily soluble in organic solvents including methanol, chloroform, ethanol, and benzene, reflecting the compound's mixed polar and non-polar character [21]. The solubility in phosphate buffer, which is commonly used in biochemical assays, is limited, necessitating careful consideration when preparing solutions for analytical applications [11]. This solubility profile is particularly important for fluorescence-based assays, where the compound's limited solubility in aqueous phosphate buffer can affect the sensitivity and reliability of measurements [14].

Density and Stability Parameters

Biotinyl-6-aminoquinoline has a density of approximately 1.293 g/cm³, which influences its physical handling and application in various experimental contexts [2]. The compound demonstrates good stability under normal storage conditions, particularly when kept in a dry state and protected from extreme pH environments [10]. The flash point of biotinyl-6-aminoquinoline is reported to be 402.3°C, indicating that it is not highly flammable under standard laboratory conditions [2]. The stability of the amide bond linking the biotinyl and aminoquinoline moieties is of particular interest, as this bond can be susceptible to enzymatic hydrolysis by biotinidase, an enzyme that specifically cleaves biotin from biocytin and biotinylated proteins [12]. Research has shown that modifications to the linking chemistry can enhance resistance to biotinidase, which may be relevant for applications requiring prolonged stability in biological environments [18].

Spectroscopic Properties

Fluorescence Excitation and Emission Profiles

Biotinyl-6-aminoquinoline exhibits distinctive fluorescence properties that make it valuable for analytical applications [11]. The compound has an excitation maximum at approximately 350 nm, which represents the wavelength of light most efficiently absorbed to promote electrons to higher energy states [14]. Upon excitation, biotinyl-6-aminoquinoline emits fluorescence with a maximum at approximately 550 nm, producing visible light in the yellow-green region of the spectrum [11]. This large Stokes shift of approximately 200 nm between excitation and emission wavelengths is advantageous for fluorescence detection, as it minimizes interference between excitation and emission signals [14]. The fluorescence quantum yield, which measures the efficiency of the fluorescence process, is influenced by the chemical environment, including solvent polarity and pH, factors that must be considered when using this compound as a fluorescent probe [22].

Absorption Spectra

The absorption spectrum of biotinyl-6-aminoquinoline is characterized by several distinctive features that reflect its molecular structure [23]. The compound shows strong absorption in the ultraviolet region, with significant peaks corresponding to π→π* transitions in the aromatic quinoline system [15]. The absorption maximum related to the aminoquinoline moiety typically appears around 340-350 nm, which aligns with the optimal excitation wavelength for fluorescence [14]. Additional absorption bands may be observed at shorter wavelengths, representing higher energy electronic transitions within both the biotinyl and aminoquinoline portions of the molecule [15]. The absorption characteristics of biotinyl-6-aminoquinoline are sensitive to solvent effects and pH changes, which can cause shifts in peak positions and intensities due to alterations in the electronic environment around the chromophoric groups [23].

XLogP3

1.9

Wikipedia

Biotinyl-6-aminoquinoline

Dates

Last modified: 08-15-2023

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